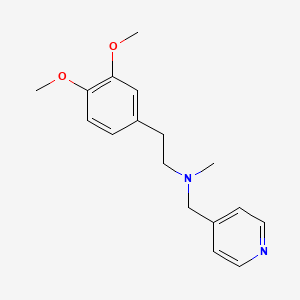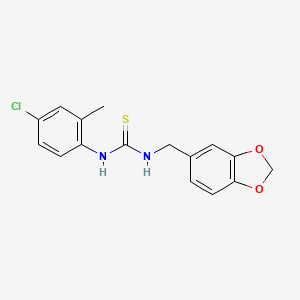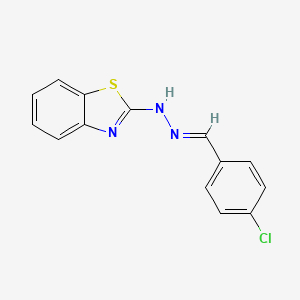
2,4,6-trimethyl-N'-phenylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N'-phenylbenzenesulfonohydrazide, commonly known as TMB-PSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMB-PSH is a sulfonohydrazide derivative that has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of TMB-PSH is not fully understood, but it is believed to act as a free radical scavenger and inhibit the production of inflammatory cytokines. TMB-PSH has also been shown to reduce the levels of reactive oxygen species in cells, which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects:
TMB-PSH has been shown to have various biochemical and physiological effects. In animal studies, TMB-PSH has been shown to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function. TMB-PSH has also been shown to reduce the levels of pro-inflammatory cytokines in the blood, which can lead to a reduction in systemic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
TMB-PSH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified, and it has shown low toxicity in animal studies. However, TMB-PSH has some limitations, such as its low solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several potential future directions for the study of TMB-PSH. One area of interest is the development of TMB-PSH as a therapeutic agent for the treatment of neurodegenerative diseases. Another area of interest is the study of TMB-PSH as a potential anti-inflammatory agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more efficient synthesis methods and the study of the structure-activity relationship of TMB-PSH could lead to the development of more potent and selective compounds.
Synthesemethoden
The synthesis of TMB-PSH involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with phenylhydrazine in the presence of a base. The reaction yields TMB-PSH as a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
TMB-PSH has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of TMB-PSH is in the field of medicine, where it has been studied for its anti-inflammatory and antioxidant properties. TMB-PSH has also shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N'-phenylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-9-12(2)15(13(3)10-11)20(18,19)17-16-14-7-5-4-6-8-14/h4-10,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYAMBGRDXQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N'-phenylbenzene-1-sulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)




![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)


![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)